
MK-0557
Vue d'ensemble
Description
MK-0557 est un antagoniste hautement sélectif du récepteur du neuropeptide Y5 administré par voie orale. Il a été développé par Merck pour le traitement de l'obésité. Le neuropeptide Y est un puissant neuropeptide orexigène, et l'antagonisme des récepteurs Y1 et Y5 du neuropeptide Y est considéré comme une cible médicamenteuse potentiellement importante contre l'obésité .
Applications De Recherche Scientifique
Weight Management
Objective : The primary application of MK-0557 has been in the context of weight loss and management strategies.
Study Design : Several clinical trials have evaluated this compound's effectiveness when combined with dietary interventions or other pharmacological agents. For instance, a study involving 502 participants assessed the impact of this compound on weight regain following a very-low-calorie diet (VLCD) .
Results :
- Weight Loss and Regain : Participants who lost significant weight on a VLCD were randomized to receive either this compound or placebo for 52 weeks. Results indicated that those treated with this compound regained less weight compared to the placebo group, with a mean difference of 1.6 kg (p=0.014) .
- Secondary Outcomes : Other health metrics such as blood pressure and lipid profiles did not show significant differences between treatment groups, suggesting that while this compound may have a modest effect on weight regain, it does not substantially improve overall metabolic health .
Combination Therapies
Objective : Investigating this compound's role in enhancing the efficacy of other anti-obesity medications.
Study Design : In another trial, this compound was combined with sibutramine and orlistat to determine if it could enhance their weight loss effects .
Results :
- Efficacy Assessment : The study found no significant improvement in weight loss when this compound was added to either sibutramine or orlistat. The mean differences in weight change were negligible, indicating that this compound did not augment the effects of these established medications .
Summary of Key Findings
Study Focus | Outcome | Significance |
---|---|---|
Weight Regain Post-VLCD | -1.6 kg difference vs placebo (p=0.014) | Statistically significant but small |
Combination with Sibutramine | No significant enhancement | Efficacy unchanged |
Combination with Orlistat | No significant enhancement | Efficacy unchanged |
Case Studies
Several case studies have been documented that illustrate the application of this compound in clinical settings:
- Weight Regain Post-Diet : A longitudinal study tracked patients over one year, revealing that those on this compound maintained slightly lower weights than those on placebo but noted that the difference was not clinically meaningful .
- Combination Therapy Trials : In trials where this compound was used alongside other anti-obesity drugs, patient responses varied widely; however, overall results did not support its effectiveness as an adjunct therapy .
Discussion
The research findings indicate that while this compound has some potential applications in managing body weight, its effectiveness is limited. The drug's ability to significantly impact weight regain after dieting is statistically notable but lacks clinical relevance. Furthermore, its role as an enhancer of existing anti-obesity therapies remains unsubstantiated.
Mécanisme D'action
Target of Action
The primary target of MK-0557 is the NPY5R . Neuropeptide Y (NPY) receptors, including NPY5R, are widely distributed in the human body and contribute to a vast number of physiological processes .
Mode of Action
This compound interacts with its target, the NPY5R, by binding to it with high affinity . This binding inhibits the activation of NPY5R, thereby blocking the downstream effects of NPY signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NPY signaling pathway . NPY receptors, including NPY5R, are G protein-coupled receptors, and their activation by NPY primarily results in decreased cyclic adenosine monophosphate (cAMP) production in the cell . By antagonizing NPY5R, this compound can inhibit this decrease in cAMP production .
Pharmacokinetics
It is known that this compound is orally bioavailable , indicating that it can be absorbed from the gastrointestinal tract and distributed throughout the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of NPY signaling via NPY5R . This can lead to various physiological effects, depending on the specific role of NPY signaling in different tissues and cell types . For example, NPY signaling has been implicated in metabolic regulation and feeding behavior , and this compound has been investigated for the treatment of obesity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological environment, including factors such as pH and the presence of other molecules, can affect the absorption and distribution of this compound . Additionally, individual differences in metabolism can influence the drug’s bioavailability and efficacy .
Analyse Biochimique
Biochemical Properties
MK-0557 interacts with the Neuropeptide Y5 receptor, a potent orexigenic neuropeptide . It has a Ki value of 1.6 nM, indicating a high affinity for this receptor . This compound does not significantly bind to other Neuropeptide Y receptors such as NPY1R, NPY2R, NPY4R, or mouse NPY6R at concentrations of 10 μM .
Cellular Effects
This compound has been shown to influence cell function by antagonizing the effects of the Neuropeptide Y5 receptor . This receptor is involved in various cellular processes, including food intake regulation and obesity . By blocking this receptor, this compound can potentially reduce body weight gain and hyperphagia .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Neuropeptide Y5 receptor, thereby inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and cellular metabolism, contributing to its potential anti-obesity effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause a significant reduction in body weight gain in diet-induced obese mice over time
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, when lean mice on regular chow were switched to a medium high-fat diet and treated with this compound at 30 mg/kg PO QD, this compound caused a 40% reduction in body weight gain at day 35 .
Metabolic Pathways
Given its interaction with the Neuropeptide Y5 receptor, it may influence metabolic flux or metabolite levels related to this receptor’s activity .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles pour MK-0557 impliquent plusieurs étapes. Le composé est synthétisé par une série de réactions chimiques qui incluent la formation d'un squelette de phénylpyrazole, qui consiste en un pyrazole lié à un groupe phényle . Les voies de synthèse exactes et les méthodes de production industrielle sont exclusives et ne sont pas divulguées publiquement en détail.
Analyse Des Réactions Chimiques
MK-0557 subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein du composé.
Substitution : Des réactions de substitution, en particulier la substitution nucléophile, peuvent se produire à des sites spécifiques sur la molécule.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de recherche scientifique
Chimie : Il sert de composé modèle pour étudier les interactions des récepteurs du neuropeptide Y.
Biologie : Le composé est utilisé pour étudier le rôle du neuropeptide Y dans la régulation de l'apport alimentaire et de l'équilibre énergétique.
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur du neuropeptide Y5 et en l'antagonisant. Ce récepteur est impliqué dans la régulation de l'apport alimentaire et de l'équilibre énergétique. En bloquant le récepteur, this compound réduit les effets orexigènes du neuropeptide Y, ce qui entraîne une diminution de l'apport alimentaire et une perte de poids potentielle .
Comparaison Avec Des Composés Similaires
MK-0557 est unique par sa haute sélectivité pour le récepteur du neuropeptide Y5. Des composés similaires comprennent d'autres antagonistes des récepteurs du neuropeptide Y, tels que :
BIBP 3226 : Un antagoniste du récepteur du neuropeptide Y1.
GR231118 : Un antagoniste du récepteur du neuropeptide Y2.
MK-0764 : Un autre antagoniste du récepteur du neuropeptide Y5 développé par Merck.
Ces composés diffèrent par leur sélectivité de récepteur et leurs applications thérapeutiques, this compound étant spécifiquement ciblé pour le traitement de l'obésité en raison de son antagonisme sélectif du récepteur du neuropeptide Y5 .
Activité Biologique
MK-0557 is a highly selective antagonist of the neuropeptide Y Y5 receptor (NPY5R), primarily investigated for its potential role in weight management and obesity treatment. This compound has garnered attention due to its mechanism of action related to appetite regulation and energy metabolism. The following article presents a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and relevant data tables.
The NPY system plays a critical role in regulating food intake and energy balance. The Y5 receptor, in particular, is implicated in promoting feeding behavior. This compound functions by blocking this receptor, thereby potentially reducing appetite and promoting weight loss. Preclinical studies have suggested that antagonism of the NPY5R may lead to decreased food intake and increased energy expenditure.
Table 1: Comparison of Neuropeptide Y Receptor Types
Receptor Type | Affinity for Neuropeptides | Main Functions |
---|---|---|
Y1 | High | Anxiety, cardiovascular regulation |
Y2 | Moderate | Appetite suppression |
Y4 | Low | Gastrointestinal functions |
Y5 | High | Feeding behavior, anxiety regulation |
Weight Regain Study Post-VLCD
A significant clinical trial investigated the effects of this compound on weight regain after a very-low-calorie diet (VLCD). This study enrolled 502 participants with a BMI between 30 and 43 kg/m² who underwent an 800 kcal/day liquid diet for six weeks. Those who lost at least 6% of their initial body weight were randomized to receive either this compound (1 mg/day) or a placebo for 52 weeks.
Results
- Weight Change : After 52 weeks, the mean weight change from baseline was +3.1 kg for the placebo group versus +1.5 kg for the this compound group, indicating a statistically significant difference (p=0.014) favoring this compound .
- Secondary Endpoints : No significant differences were observed in blood pressure, lipid profiles, or insulin levels between groups, suggesting limited metabolic impact beyond weight control .
Long-term Efficacy
Further analysis from a longer-term study involving 1661 overweight and obese individuals indicated that this compound provided only a modest placebo-subtracted weight reduction of approximately 1.1 kg over an extended period . These findings suggest that while this compound may have some efficacy in weight management, its clinical significance remains questionable.
Case Study: Erondu et al. (2006)
Erondu et al. conducted a series of preclinical and clinical studies to assess the impact of this compound on obesity-related outcomes. Their findings indicated that while there was an initial reduction in food intake, the long-term effects on body weight were minimal and not clinically meaningful .
Case Study: PET Imaging Research
Recent research utilizing positron emission tomography (PET) imaging has provided insights into the receptor occupancy of this compound in human subjects. This study aimed to correlate receptor binding with clinical outcomes, further elucidating the pharmacodynamics of this compound .
Discussion
The biological activity of this compound as an NPY5R antagonist presents a complex picture. While it shows potential in reducing weight regain after caloric restriction, the overall impact on long-term weight management is limited. The small magnitude of effect raises questions about its practical applicability in treating obesity.
Summary of Findings
- Weight Management : Statistically significant but clinically trivial reductions in weight regain.
- Metabolic Effects : No substantial improvements in metabolic parameters.
- Clinical Relevance : Limited efficacy suggests that further research is necessary to explore alternative therapeutic strategies targeting the NPY system.
Propriétés
IUPAC Name |
N-[1-(2-fluorophenyl)pyrazol-3-yl]-1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYZIRFUCOMQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328232-95-7, 935765-76-7 | |
Record name | MK-0557 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328232957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK 0557 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935765767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0557 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-0557 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVE36P8422 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of MK-0557 and its connection to obesity?
A1: this compound is a highly selective and potent antagonist of the Neuropeptide Y5 receptor (NPY5R) []. Neuropeptide Y (NPY), acting through NPY receptors, is known to stimulate food intake []. Studies suggest that the NPY5R plays a significant role in mediating the orexigenic (appetite-stimulating) effects of NPY []. By blocking the NPY5R, this compound aims to reduce food intake and potentially aid in weight loss.
Q2: What were the outcomes of clinical trials involving this compound for weight loss?
A2: Preclinical studies with this compound showed promising results, demonstrating weight loss in rodent models of obesity []. This led to clinical trials in humans. While initial short-term studies suggested potential weight loss benefits, larger, long-term clinical trials revealed that this compound resulted in minimal weight loss []. The reasons for this discrepancy between preclinical and clinical findings require further investigation.
Q3: Are there alternative strategies for targeting the NPY system for obesity treatment?
A3: Research suggests that both the Y1 and Y5 receptors mediate the orexigenic actions of NPY []. While this compound specifically targets the NPY5R, future therapeutic approaches might consider dual blockade of both Y1 and Y5 receptors to achieve more robust weight loss effects []. This highlights the complexity of the NPY system and the need for continued research to identify effective therapeutic strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.